molecular formula C14H16O2Te2 B035353 2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene CAS No. 105405-04-7

2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene

Cat. No.: B035353
CAS No.: 105405-04-7
M. Wt: 471.5 g/mol
InChI Key: LDCCLRFCAHQMEM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene typically involves the following steps:

    Starting Material: The synthesis begins with 2,7-dimethoxynaphthalene.

    Methylation: The final step involves methylation using methyl iodide (CH3I) to obtain the desired product.

Chemical Reactions Analysis

2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of tellurium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in the formation of tellurium hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tellurium atoms in the compound can form bonds with sulfur-containing amino acids in proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene can be compared with other similar compounds, such as:

    2,7-Dimethoxy-3,6-bis(methylseleno)naphthalene: This compound contains selenium instead of tellurium and exhibits different reactivity and biological activity.

    1,8-Bis(dimethylamino)naphthalene:

    2,7-Dimethoxynaphthalene: The parent compound, which lacks the tellurium atoms, is used as a starting material for the synthesis of tellurium-containing derivatives.

The uniqueness of 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene lies in its tellurium content, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,7-dimethoxy-3,6-bis(methyltellanyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2Te2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCCLRFCAHQMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1[Te]C)[Te]C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2Te2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543091
Record name 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105405-04-7
Record name 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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